1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole
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Overview
Description
1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features two 2,5-dimethylbenzyl groups attached to an indole core, one via a thioether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethylbenzyl chloride and indole.
Formation of Thioether Linkage: The first step involves the reaction of 2,5-dimethylbenzyl chloride with a thiol compound to form the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
N-Alkylation of Indole: The next step involves the N-alkylation of indole with the previously synthesized thioether compound. This reaction is typically carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced indole derivatives
Substitution: Nitrated or halogenated benzyl derivatives
Scientific Research Applications
1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biological assays to study its effects on various biological pathways and its potential as a bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole involves its interaction with molecular targets in biological systems. The indole core can interact with various receptors and enzymes, modulating their activity. The thioether linkage and benzyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dimethylbenzyl)-1H-indole: Lacks the thioether linkage, which may affect its chemical reactivity and biological activity.
3-(2,5-dimethylbenzylthio)-1H-indole: Similar structure but with different substitution patterns, which can influence its properties.
Uniqueness
1-(2,5-dimethylbenzyl)-3-((2,5-dimethylbenzyl)thio)-1H-indole is unique due to the presence of both 2,5-dimethylbenzyl groups and the thioether linkage. This combination of structural features can result in distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-[(2,5-dimethylphenyl)methylsulfanyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NS/c1-18-9-11-20(3)22(13-18)15-27-16-26(24-7-5-6-8-25(24)27)28-17-23-14-19(2)10-12-21(23)4/h5-14,16H,15,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEGWLRCHJJXDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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